molecular formula C21H22N2O2S2 B2535155 N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 954016-67-2

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2535155
CAS No.: 954016-67-2
M. Wt: 398.54
InChI Key: YATJGEXRQMGYBV-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic chemical compound supplied for research and development purposes. This product is intended for use in controlled laboratory settings by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind. Researchers are responsible for ensuring all activities involving this compound comply with their local, state, and federal regulations. Specific data on the mechanism of action, pharmacological activity, and primary research applications for this particular molecule are not currently available in the scientific literature. Please consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJGEXRQMGYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where a methoxybenzyl halide reacts with a nucleophile.

    Attachment of Methylbenzylthio Group: The methylbenzylthio group is attached through a thiolation reaction, where a methylbenzyl halide reacts with a thiol or thiolate anion.

    Final Coupling: The final step involves coupling the synthesized thiazole derivative with the methoxybenzyl and methylbenzylthio groups under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced thiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has the molecular formula C21H22N2O2SC_{21}H_{22}N_{2}O_{2}S and a molecular weight of 398.5 g/mol. The compound's structure includes a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The synthesis typically involves the reaction of appropriate thiazole derivatives with acetamides under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, compounds with similar thiazole structures have demonstrated effectiveness against human breast adenocarcinoma cell lines (MCF7), indicating that this compound may also possess similar properties.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. Compounds featuring thiazole rings have been found to inhibit AChE effectively, suggesting that this compound could be explored for neuroprotective applications.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole derivatives, it was found that specific substitutions on the thiazole ring enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria. The incorporation of methoxy and methyl groups was associated with increased activity, highlighting the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Anticancer Activity

A recent investigation into similar compounds revealed that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines. This suggests that this compound could be a candidate for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious BacteriaInhibition of Growth
AnticancerMCF7 (Breast Cancer)Induction of Apoptosis
AcetylcholinesteraseHuman Neuronal CellsInhibition

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes critical structural analogs and their properties:

Compound Name & Source Thio Group Substituent Acetamide Substituent Molecular Weight (g/mol) Biological Activity/Notes
Target Compound 4-Methylbenzyl 2-Methoxybenzyl 368.5 Structural data only; activity not reported.
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide 4-Chlorobenzyl 2-Methoxybenzyl 419.0 Higher molecular weight; chloro substitution may enhance lipophilicity.
N-(4-Methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide 2-Oxo-p-tolylaminoethyl 4-Methoxybenzyl 441.6 Complex substituent; potential for hydrogen bonding.
N-(o-Tolyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide 4-Methylbenzyl o-Tolyl 368.5 Reduced polarity compared to methoxybenzyl.
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) N/A (thiazole core) m-Tolyl on acetamide ~290 (estimated) Antibacterial activity (MIC: 6.25–12.5 μg/mL).
A. Thio Group Modifications
  • 4-Methylbenzyl vs. 4-Chlorobenzyl: The chloro substitution in increases molecular weight (419.0 vs. Similar trends were observed in quinazolinone derivatives, where chloro-substituted acetamides (e.g., compound 7 in ) exhibited higher antitumor activity (MGI%: 47%) compared to fluoro analogs (MGI%: 7%) . Methyl groups may enhance metabolic stability but reduce polarity.
B. Acetamide Substituent Effects
  • 2-Methoxybenzyl vs. This could improve solubility and receptor interactions, as seen in benzofuran-oxadiazole analogs where methoxy groups enhanced antimicrobial activity .
  • Aryl vs. Alkyl Substitutions: Aromatic substituents (e.g., m-tolyl in ) generally improve antibacterial activity, while bulky groups (e.g., 4-phenoxyphenyl in ) may hinder membrane penetration.

Activity Trends in Related Compounds

  • Anticancer Potential: Quinazolinone-thioacetamides with trimethoxyphenyl groups (e.g., compound C in ) showed potent antitumor activity (GI₅₀: 3.16 μM), outperforming 5-fluorouracil (GI₅₀: 18.60 μM) . While the target compound lacks a quinazolinone moiety, its thiazole-thioether core may similarly interact with cancer-related proteins.
  • Antimicrobial Activity: Thiazole-acetamides with m-tolyl (107b, ) or phenoxyaryl groups (24–27, ) demonstrated broad-spectrum antibacterial and antifungal effects. The target compound’s methoxybenzyl group could mimic these trends if tested.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility :
    The target compound (368.5 g/mol) falls within the acceptable range for oral bioavailability. Chloro-substituted analogs (e.g., ) have higher molecular weights (~419), which may reduce solubility but improve membrane permeability.
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas methyl or chloro substituents may enhance metabolic stability.

Biological Activity

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 941984-99-2, is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C21H22N2O2S2C_{21}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of 398.5 g/mol. The compound features a thiazole ring, which is known for its bioactive properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a class of thiazole derivatives was synthesized and tested against various cancer cell lines, demonstrating potential cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Thiazole Derivatives

A study published in 2014 synthesized a series of thiazole derivatives and evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The results showed that certain derivatives could induce apoptosis, as evidenced by increased caspase-3 activity and morphological changes in treated cells .

CompoundCell LineIC50 (µM)Mechanism of Action
6fA54915Apoptosis induction
6gC612Cell cycle arrest

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • PPAR Modulation : Some studies suggest that thiazole derivatives act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing metabolic pathways related to cancer progression .
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the anticancer activity of thiazole derivatives, leading to oxidative stress and subsequent cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the thiazole ring or the benzyl substituents can significantly influence biological activity.

Key Findings:

  • Electron-donating groups (like methoxy) on the aromatic ring enhance PPARγ activity.
  • Substituents on the thiazole influence the compound's ability to interact with cellular targets, affecting potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

  • Methodology : The compound can be synthesized via a multi-step approach:

Thiazole core formation : Use the Hantzsch thiazole synthesis, combining substituted thioamides with α-haloacetates under basic conditions .

Benzylamine coupling : React the thiazole intermediate with 2-methoxybenzylamine via nucleophilic acyl substitution or using coupling agents (e.g., EDC/HOBt) .

Thioether linkage : Introduce the 4-methylbenzylthio group via alkylation or thiol-disulfide exchange .

  • Key Data : Yields vary (21–33%) depending on substituent electronic effects and reaction optimization (e.g., solvent, temperature) .

Q. How is structural confirmation performed post-synthesis?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify methoxybenzyl (δ ~3.8 ppm for OCH3_3), thiazole (δ 6.5–7.5 ppm), and acetamide (δ ~2.1 ppm for CH3_3) groups .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 60.87% observed vs. 61.07% calculated) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in thiazole cyclization. Triethylamine or morpholine is used as a base for deprotonation . Catalytic Pd or Cu may assist in coupling reactions .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 33% for 8d vs. 21% for 8c in conventional heating) .
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent side reactions .
  • High-throughput screening : Test solvent/base combinations (e.g., DCM with TEA vs. THF with DBU) to optimize steric effects .

Q. How do structural modifications influence biological activity?

  • Case Study : Substituting the 4-methylbenzylthio group with electron-withdrawing groups (e.g., 4-chlorophenyl) increases antitumor activity (MGI% = 47% for compound 7 vs. 7% for 4-fluorophenyl analog) .
  • Methodology :

  • SAR analysis : Compare logP, steric bulk, and electronic profiles using QSAR models .
  • Docking studies : Simulate binding to targets (e.g., CDK9 or antimicrobial enzymes) to identify critical interactions (e.g., hydrogen bonding with acetamide carbonyl) .

Q. How to resolve contradictions in pharmacological data across analogs?

  • Example : A derivative may show high in vitro activity but poor in vivo efficacy due to metabolic instability.
  • Methodology :

  • Metabolic profiling : Use liver microsomes to identify degradation hotspots (e.g., thioether oxidation) .
  • Prodrug design : Mask labile groups (e.g., replace thioether with sulfone) to enhance stability .

Q. What computational tools predict target binding and selectivity?

  • Methodology :

  • Molecular docking (AutoDock Vina, Glide) : Predict binding poses to receptors (e.g., compound 9c binds CDK9 with a Glide score of −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Data Contradiction Analysis

Q. Why do similar analogs show divergent antimicrobial vs. antitumor activities?

  • Hypothesis : Differences in cellular uptake or target specificity.
  • Validation :

  • Cellular accumulation assays : Measure intracellular concentrations via LC-MS .
  • Target profiling : Use kinase/GPCR panels to identify off-target effects .

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